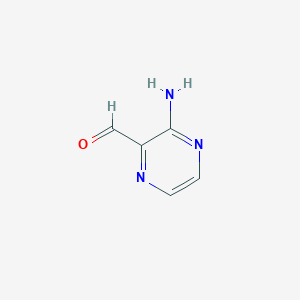
3-アミノピラジン-2-カルバルデヒド
概要
説明
3-Aminopyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyrazine ring
科学的研究の応用
3-Aminopyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 3-aminopyrazine-2-carboxylic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds smoothly, yielding the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for 3-aminopyrazine-2-carbaldehyde are not extensively documented, the synthesis typically involves scalable reactions using readily available reagents and standard organic synthesis techniques. The use of DIBAL-H and THF is common in both laboratory and industrial settings due to their efficiency and reliability.
化学反応の分析
Types of Reactions: 3-Aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.
Major Products:
Oxidation: 3-Aminopyrazine-2-carboxylic acid.
Reduction: 3-Aminopyrazine-2-methanol.
Substitution: Depending on the electrophile, various substituted pyrazine derivatives can be formed.
作用機序
The mechanism of action of 3-aminopyrazine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. By inhibiting this enzyme, these compounds exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis .
類似化合物との比較
- 3-Aminopyrazine-2-carboxamide
- 3-Aminopyrazine-2-carboxylic acid
- 3-Methylpyrazine-2-carbaldehyde
- 5-Aminopyrazine-2-carbaldehyde hydrochloride
Comparison: 3-Aminopyrazine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrazine ring This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, such as 3-aminopyrazine-2-carboxamide, which lacks the aldehyde group, or 3-methylpyrazine-2-carbaldehyde, which lacks the amino group
特性
IUPAC Name |
3-aminopyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMNLRPYPXBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570874 | |
| Record name | 3-Aminopyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-14-8 | |
| Record name | 3-Amino-2-pyrazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminopyrazine-2-carbaldehyde in pteridine synthesis?
A1: 3-Aminopyrazine-2-carbaldehyde serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The research demonstrates its successful conversion into 2-amino-3-dimethoxymethylpyrazine, which then undergoes various acylations. These acylated derivatives are further hydrolyzed and cyclized to yield diverse pteridine derivatives, highlighting the compound's versatility in accessing this important class of heterocycles.
Q2: How is 3-Aminopyrazine-2-carbaldehyde synthesized according to the study?
A2: The research highlights the successful synthesis of 3-Aminopyrazine-2-carbaldehyde by oxidizing 2-amino-3-hydroxymethylpyrazine []. Interestingly, attempts to obtain the compound through the reduction of other related compounds like 3-aminopyrazine-2-carbonitrile proved unsuccessful. This highlights the importance of specific synthetic routes in organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)


![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)








